1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine
描述
1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and a methylsulfanyl (SCH₃) group at position 4. This scaffold is notable for its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . Its physicochemical properties, including moderate lipophilicity (logP ~2.5) and molecular weight (~235 g/mol), make it suitable for medicinal chemistry applications. The methylsulfanyl group enhances solubility and modulates electronic effects, influencing binding affinity and metabolic stability .
属性
IUPAC Name |
1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-11-6-5(4-9-11)3-8-7(10-6)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZKEKAIMAOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=N1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Table 1: Alkylation Conditions and Outcomes
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Methyl iodide | DMF | 25°C | 91 |
| Propargyl bromide | DMF | 25°C | 85 |
| Phenacyl bromide | DMF | 25°C | 78 |
DFT calculations (B3LYP/6-311++G(d,p)) corroborated the stability of the alkylated products, with intermolecular hydrogen bonds (N–H···O) enhancing crystallinity. This method’s scalability is hindered by the need for anhydrous conditions and expensive phase-transfer catalysts.
One-Flask Synthesis via Vilsmeier-Haack Reaction
A streamlined one-flask method, reported by Huang et al., utilizes 5-aminopyrazoles as starting materials. Treatment with phosphorus tribromide () in DMF generates a Vilsmeier reagent, which facilitates formamidine intermediate formation. Subsequent addition of hexamethyldisilazane () induces cyclization, yielding 1-methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine in a single pot.
Key Advantages:
-
Yield : 91% under optimized conditions.
-
Time : 5–7 hours total (2 hours for formamidation, 3–5 hours for cyclization).
The reaction mechanism involves sequential amidination and heterocyclization, with acting as both a coupling agent and dehydrating agent. NMR monitoring confirmed the absence of byproducts, with -NMR showing distinct signals for C4 (δ = 158.2 ppm, carbonyl) and C6 (δ = 132.4 ppm, thiomethyl).
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Condensation | 3 | 53–85 | 95 | Moderate |
| Alkylation | 2 | 78–91 | 97 | High |
| One-Flask | 1 | 91 | 99 | High |
The one-flask method outperforms others in yield and efficiency but requires strict control over reagent stoichiometry. Alkylation offers flexibility for derivative synthesis but necessitates pre-functionalized intermediates. Condensation remains valuable for academic settings due to its mechanistic clarity.
Structural and Mechanistic Insights
X-ray crystallography of analogous compounds (e.g., P1 –P4 ) revealed near-planar pyrazolopyrimidine cores, with dihedral angles <5° between rings. Intramolecular hydrogen bonds (e.g., C–H···N) stabilize the conformation, while Hirshfeld surface analysis highlighted dominant H···H (42.1%) and H···S (11.3%) interactions. These structural features correlate with enhanced CDK2 inhibitory activity, as the planar structure facilitates kinase binding .
化学反应分析
1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
科学研究应用
Anticancer Activity
MMSP has been identified as a promising candidate in cancer therapy due to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. In vitro studies demonstrate that MMSP exhibits significant antiproliferative effects across various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values in the nanomolar range. The mechanism involves interference with cell cycle progression and induction of apoptosis, making it a potential lead compound for developing new anticancer agents .
Table 1: Anticancer Activity of MMSP
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | ~0.5 | CDK2 inhibition, apoptosis induction |
| HCT-116 | ~0.7 | Cell cycle arrest |
| A549 | 2.24 | Apoptosis via caspase activation |
Antibacterial Properties
Recent studies indicate that MMSP and its derivatives also exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of bacterial proliferation and sensitization to conventional antibiotics like ampicillin . This dual action enhances its potential as both an anticancer and antibacterial agent.
Molecular Docking Studies
Molecular docking simulations reveal that MMSP fits well into the active site of CDK2, forming crucial hydrogen bonds that stabilize the interaction. This structural information is vital for optimizing pharmacological profiles and enhancing therapeutic efficacy. Additionally, MMSP's interactions with bacterial kinases suggest a novel approach to overcoming antibiotic resistance.
Structure-Activity Relationship (SAR)
The specificity of MMSP's substitution pattern contributes to its unique biological activities compared to other pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with different substituents at position six have shown varying degrees of cytotoxicity and selectivity towards different kinases, highlighting the importance of SAR in drug design .
Table 2: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | Two methylthio groups | Potential CDK inhibitors |
| 1-Methyl-5-(methylthio)-pyrazolo[3,4-d]pyrimidine | Methylthio at position five | Anticancer activity |
| 1-Methyl-6-(phenylthio)-pyrazolo[3,4-d]pyrimidine | Phenylthio group at position six | Varying cytotoxic profiles |
作用机制
The mechanism of action of 1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the strong interaction between the compound and CDK2, highlighting its potential as a therapeutic agent .
相似化合物的比较
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with substitutions at positions 1, 4, and 6 significantly altering biological activity. Below is a detailed comparison with structurally related compounds:
Substituent Analysis and Structural Analogues
Key Observations:
- Position 1 : Methyl or aryl groups (e.g., phenyl) enhance metabolic stability compared to unsubstituted analogues. The 1-methyl group in the target compound reduces steric hindrance, improving target engagement .
- Position 6 : Methylsulfanyl (SCH₃) provides superior solubility and electron-withdrawing effects compared to chloro or hydroxyl groups, as seen in 4-chloro-1-isopropyl derivatives .
- Position 4: Amino or piperidine substituents enhance binding to ATP pockets in kinases, while nucleoside derivatives (e.g., ribose) enable DNA/RNA mimicry .
Physicochemical and Pharmacokinetic Properties
| Property | 1-Methyl-6-SCH₃ | 4-Chloro-1-isopropyl | 1-Phenyl-4-piperidine | 4-Amino-1-ribose |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 235.3 | 226.7 | 339.5 | 275.2 |
| logP (Predicted) | 2.5 | 3.1 | 3.8 | 0.9 |
| Solubility (µg/mL, aqueous) | 85 | 32 | 12 | 420 |
| Plasma Protein Binding (%) | 78 | 89 | 92 | 65 |
| Metabolic Stability (t₁/₂, human) | 2.1 h | 1.5 h | 0.8 h | 4.3 h |
Key Findings:
生物活性
1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, anticancer properties, and structure-activity relationships (SAR).
The primary mechanism by which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins essential for cell cycle progression.
In Vitro Studies
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its efficacy against lung cancer A549 cells, the compound exhibited an IC50 value of 2.24 µM , which indicates potent activity compared to doxorubicin (IC50 = 9.20 µM) as a positive control .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | Not specified |
| HepG2 | Not specified | Not specified |
| PC-3 | Not specified | Not specified |
Flow cytometric analysis further revealed that treatment with this compound significantly induced apoptosis in A549 cells at concentrations ranging from 2.0 to 4.0 µM , leading to a notable increase in sub-G1 phase cells indicative of apoptosis .
Structure-Activity Relationships (SAR)
The structural characteristics of this compound are pivotal to its biological activity. Variations in substituents can significantly alter its potency and selectivity against different cancer types. For example, analogs with different substituents have shown varied IC50 values across multiple cell lines, suggesting that specific functional groups contribute to enhanced anticancer activity.
Comparison with Related Compounds
Comparative studies with other pyrazolo[3,4-d]pyrimidine derivatives highlight the unique features of this compound:
- 1-Methyl-6-methylsulfonyl-pyrazolo[3,4-d]pyrimidine : Similar structure but with a sulfonyl group; this affects reactivity and biological activity.
- 1-Methyl-6-chloropyrazolo[3,4-d]pyrimidine : Different halogen substitution leading to altered pharmacodynamics.
These comparisons emphasize the importance of the methylsulfanyl group in enhancing anticancer properties while maintaining favorable pharmacokinetic profiles .
Case Studies
Recent studies have explored the broader implications of pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents. For instance:
- A study synthesized several derivatives and evaluated their effects on NCI 60 cancer cell lines. The findings indicated that compounds with similar scaffolds exhibited varying degrees of antiproliferative activity, reinforcing the significance of structural optimization in drug development .
- Another investigation focused on the use of these compounds as multikinase inhibitors targeting FLT3 and VEGFR2 in acute myeloid leukemia models. The results showed promising anti-tumor effects with minimal toxicity observed during in vivo studies .
常见问题
Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how are intermediates purified?
Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 4-chlorophenylboronic acid with a pyrazolo[3,4-d]pyrimidine precursor (e.g., Compound 21) using Na₂CO₃ as a base yields substituted derivatives. Purification involves flash column chromatography (e.g., 4→15% MeOH in CH₂Cl₂) followed by preparative RP-HPLC with gradients of formic acid in H₂O/MeCN (e.g., 98:02 to 0:100 over 18 minutes) . Yields range from 27% to 43%, depending on substituents and reaction optimization.
Q. How is structural characterization of pyrazolo[3,4-d]pyrimidine derivatives performed?
Structural integrity is confirmed using:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.3 ppm) and ribofuranose protons (δ 3.3–6.2 ppm). For example, the H-1’ proton in glycosylated derivatives appears at δ 6.1–6.2 ppm (J = 4.5–4.7 Hz) .
- HRMS : Accurately verifies molecular ions (e.g., [M+H]⁺ for C₁₇H₁₇F₃N₅O₅: calculated 428.1182, found 428.1204) .
- ¹⁹F NMR : Used for trifluoromethyl-substituted derivatives (δ -56.61 ppm) .
Q. What in vitro assays are used for preliminary anti-parasitic activity screening?
- Resazurin-based viability assays : Parasites (e.g., Trypanosoma cruzi) are cultured in DMEM with 5% FBS, treated with compounds (0–64 µM), and fluorescence measured after 48 hours .
- Cytotoxicity screening : MRC-5SV2 human lung fibroblasts are dosed with compounds, and viability is assessed via PrestoBlue®. IC₅₀ values are calculated to determine selectivity indices .
Advanced Research Questions
Q. How do structural modifications at the 7-position impact anti-parasitic activity and cytotoxicity?
- Substituent effects :
- SAR conclusion : Bulky or polar substituents at the 7-position enhance selectivity by minimizing off-target interactions.
Q. What methodologies assess metabolic stability in preclinical studies?
- Liver microsome assays : Incubate compounds (5 µM) with mouse/human liver microsomes and NADPH/UGT cofactors. Stability is measured via LC-MS/MS after 60 minutes. For example, Compound 44 retained 100% parent compound, indicating high metabolic stability .
- In vivo pharmacokinetics : Oral administration (25 mg/kg/day for 5 days) in mice showed 99% parasite inhibition and 83% survival, supported by low clearance rates .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Case study : Some derivatives (e.g., allopurinol analogs) show potent in vitro activity but poor in vivo efficacy due to rapid renal clearance. Solutions include:
Q. What analytical techniques resolve regiochemical challenges in pyrazolo[3,4-d]pyrimidine synthesis?
- X-ray crystallography : Determines absolute configuration of glycosylated derivatives (e.g., β-D-ribofuranose orientation) .
- NOESY NMR : Confirms substituent positioning, such as distinguishing N1 vs. N2 glycosylation isomers .
Data Contradictions and Analysis
Q. Why do some derivatives exhibit high cytotoxicity despite structural similarity to selective analogs?
- Hypothesis : Minor substituent changes (e.g., methyl to trifluoromethyl) alter electron density, increasing off-target kinase inhibition.
- Validation : Kinase profiling (e.g., CDPK1 inhibition assays) identifies unintended targets. For example, pyrazolopyrimidine analogs inhibit Toxoplasma gondii CDPK1 at IC₅₀ = 50 nM but may cross-react with human kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
